N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide
Overview
Description
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzofuran ring fused with a pyrazole ring, which is further substituted with a phenylthiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The general synthetic route includes the formation of the benzofuran core, followed by the construction of the pyrazole ring and subsequent attachment of the phenylthiazole group. Key steps often involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving ortho-hydroxyaryl aldehydes and acetic anhydride.
Construction of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Attachment of Phenylthiazole Group: This step involves the reaction of the pyrazole intermediate with 2-bromo-4-phenylthiazole under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for drug development.
Material Science: Its unique structural features make it suitable for the design of organic semiconductors and photovoltaic materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer research, it could interfere with cell division and induce apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-arylbenzofurans share the benzofuran core and exhibit similar biological activities.
Pyrazole Derivatives: 1-phenyl-3-methyl-5-pyrazolone is a related compound with comparable chemical properties.
Thiazole Derivatives: 2-phenylthiazole is structurally similar and used in various chemical applications.
Uniqueness
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide stands out due to its multi-functional heterocyclic structure, which combines the properties of benzofuran, pyrazole, and thiazole moieties. This unique combination enhances its versatility and potential for diverse applications in scientific research.
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S/c1-14-11-20(24-21(27)19-12-16-9-5-6-10-18(16)28-19)26(25-14)22-23-17(13-29-22)15-7-3-2-4-8-15/h2-13H,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMDMOFAFGMQBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC(=CS4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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